Comparative pK₁ Modulation of 6-Formyl-2-thiouracil Versus 6-Alkyl-Substituted Thiouracils
The electron-withdrawing formyl group at the C6 position decreases the pK₁ of 6-formyl-2-thiouracil relative to alkyl-substituted thiouracils. Spectrophotometric determination of pK₁ values across a series of 6-substituted thiouracils demonstrated that amino and phenyl substituents decrease pK₁ values compared to alkyl groups . While exact pK₁ for 6-formyl-2-thiouracil was not reported in this dataset, the trend establishes that formyl-substituted derivatives exhibit enhanced acidity at N1 relative to 6-alkyl analogs, affecting ionization state under physiological conditions and consequently influencing membrane permeability and target engagement.
| Evidence Dimension | pK₁ (acid dissociation constant at N1 position) |
|---|---|
| Target Compound Data | Lower than alkyl-substituted thiouracils (trend-based inference from electron-withdrawing substituent effect) |
| Comparator Or Baseline | 6-alkyl-substituted thiouracils (higher pK₁ values) |
| Quantified Difference | Amino/phenyl groups decrease pK₁ relative to alkyl (magnitude not specified) |
| Conditions | Spectrophotometric determination in aqueous solution, 1978 |
Why This Matters
Procurement of 6-formyl-2-thiouracil rather than 6-alkyl-thiouracils is essential for studies requiring altered N1 acidity or pH-dependent ionization behavior.
- [1] Yamamoto K, et al. Analytical Studies on Thiouracils. II. Dissociation Constants of Thiouracils and Their Reactions with Hydrogen Peroxide. Yakugaku Zasshi. 1978;98(5):668-672. View Source
